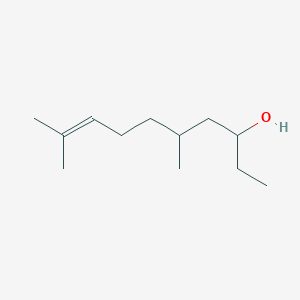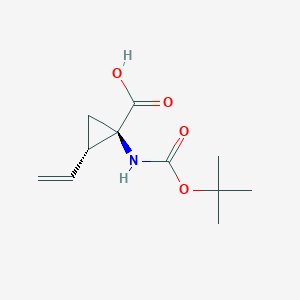
Ácido 3-oxociclohexanocarboxílico
Descripción general
Descripción
3-Oxocyclohexanecarboxylic acid is a cyclic keto acid with the molecular formula C7H10O3 It is known for its unique structure, which includes both a ketone and a carboxylic acid functional group
Aplicaciones Científicas De Investigación
3-Oxocyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
Target of Action
3-Oxocyclohexanecarboxylic acid is a cyclic keto acid
Mode of Action
It is known that the compound can be used in the preparation of other complex molecules . For instance, it may be used in the preparation of 9-(4-chlorobenzoyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid by reacting with 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride via Fischer indolization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Oxocyclohexanecarboxylic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is plausible that this compound could have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is plausible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is plausible that this compound could interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Oxocyclohexanecarboxylic acid can be synthesized starting from 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ne . The synthesis involves several steps, including elimination and addition reactions. One common method involves the elimination of hydrogen bromide followed by the addition of cyanide ions .
Industrial Production Methods: While specific industrial production methods for 3-oxocyclohexanecarboxylic acid are not well-documented, the compound can be prepared using standard organic synthesis techniques. These methods typically involve the use of readily available starting materials and reagents, making the process scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and alcohols are commonly used in esterification reactions.
Major Products: The major products formed from these reactions include various derivatives of 3-oxocyclohexanecarboxylic acid, such as esters, amides, and alcohols.
Comparación Con Compuestos Similares
- 2-Oxocyclohexanecarboxylic acid
- 3-Oxocyclohexaneacetic acid
- Cyclohexanecarboxylic acid
Comparison: 3-Oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Propiedades
IUPAC Name |
3-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATQNARHYZXAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375074 | |
| Record name | 3-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-98-4 | |
| Record name | 3-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrogen bonding pattern observed in 3-Oxocyclohexanecarboxylic acid?
A: The crystal structure of 3-Oxocyclohexanecarboxylic acid reveals a distinct hydrogen bonding pattern where the molecule forms acid-to-ketone catemers. [] These catemers have a glide relationship, advancing by two cells in the 'a' direction and one cell in the 'c' direction of the crystal lattice. [] This specific arrangement, characterized by an O...O distance of 2.683 Å and an O-H...O angle of 166°, contributes significantly to the compound's solid-state packing and potentially influences its physicochemical properties. [] Understanding these interactions is crucial for researchers exploring its applications in various fields, including potential use as a building block for more complex molecules.
Q2: How does the structure of 3-Oxocyclohexanecarboxylic acid relate to its potential biological activity?
A: While 3-Oxocyclohexanecarboxylic acid itself might not possess potent biological activity, its derivatives, particularly those with modifications at the 3-position of the cyclohexane ring, exhibit interesting biological profiles. For instance, (1R,3S)-3-Aminocyclohexanecarboxylic acid, a derivative where the ketone group is replaced by an amine, demonstrates significant inhibitory activity towards the uptake of GABA by rat brain slices. [] This suggests that the stereochemistry at the 3-position plays a crucial role in dictating biological activity. [] Further research exploring structural modifications of 3-Oxocyclohexanecarboxylic acid could lead to the development of novel compounds with enhanced activity and selectivity for specific biological targets.
Q3: Are there any known protein targets for 3-Oxocyclohexanecarboxylic acid or its derivatives?
A: Yes, research indicates that a derivative of 3-Oxocyclohexanecarboxylic acid, specifically (R)-3-oxocyclohexanecarboxylic acid, can interact with the PhzA/B enzyme from Burkholderia cepacia R18194. [] The crystal structure of this complex provides valuable insights into the binding mode and interactions between the ligand and the enzyme's active site. [] This finding opens avenues for investigating the potential use of 3-Oxocyclohexanecarboxylic acid derivatives as tools to study PhzA/B or even as starting points for developing novel inhibitors targeting this enzyme for therapeutic purposes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














